molecular formula C24H27N3O4S B2872284 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide CAS No. 878057-37-5

2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide

Cat. No. B2872284
CAS RN: 878057-37-5
M. Wt: 453.56
InChI Key: AUTWEGNUPIPXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C24H27N3O4S and its molecular weight is 453.56. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Capacity Assay Development

Researchers have explored the role of similar complex compounds in developing assays for measuring antioxidant capacities, such as the ABTS/PP decolorization assay. Although not directly related to the exact compound , studies like those conducted by Ilyasov et al. (2020) contribute to understanding the antioxidant properties of compounds with complex structures, highlighting the importance of identifying specific reaction pathways and the potential for further development of antioxidant capacity assays [Ilyasov et al., 2020].

Phytohormonal Regulation in Plant Growth

Investigations into the phytohormonal impacts on plant growth, such as the work by Savidge (1988), offer insights into how structurally complex molecules like indol-3-ylacetic acid (auxin) influence the diameter growth in trees. This research underscores the importance of understanding how synthetic and natural compounds affect plant physiology and development [Savidge, 1988].

Central Nervous System (CNS) Drug Synthesis

Saganuwan (2017) discussed the potential of functional chemical groups, including indole, as lead molecules for synthesizing compounds with CNS activity. This highlights the relevance of complex molecular structures in developing therapeutic agents for CNS disorders, suggesting that compounds with detailed and specific functional groups may serve as critical starting points for novel CNS drug development [Saganuwan, 2017].

Environmental Contaminant Removal

Research on the removal of persistent organic pollutants, like sulfamethoxazole, from water has emphasized the importance of understanding the interactions between specific chemical groups and removal technologies. Prasannamedha et al. (2020) reviewed cleaner techniques for removing contaminants, which can inform methodologies for handling compounds with similar complex structures in environmental management practices [Prasannamedha et al., 2020].

Understanding and Addressing PFAS Contamination

The environmental and health impacts of poly- and perfluoroalkyl substances (PFAS) have led to a significant body of research aimed at understanding their persistence and effects. Studies like those by Xiao (2017) offer a comprehensive review of the challenges and current knowledge regarding the contamination and removal of PFAS, shedding light on the complexities involved in dealing with persistent environmental pollutants [Xiao, 2017].

properties

IUPAC Name

2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c28-23(25-13-12-19-8-2-1-3-9-19)18-32(30,31)22-16-27(21-11-5-4-10-20(21)22)17-24(29)26-14-6-7-15-26/h1-5,8-11,16H,6-7,12-15,17-18H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTWEGNUPIPXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide

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